molecular formula C12H24N2 B13187335 3-[(Piperidin-1-yl)methyl]azepane

3-[(Piperidin-1-yl)methyl]azepane

Cat. No.: B13187335
M. Wt: 196.33 g/mol
InChI Key: RXMLBGPVGPKMKE-UHFFFAOYSA-N
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Description

3-[(Piperidin-1-yl)methyl]azepane is a bicyclic amine compound featuring a seven-membered azepane ring substituted at the 3-position with a piperidinylmethyl group. This structure combines the conformational flexibility of azepane with the steric and electronic properties of piperidine, making it a candidate for applications in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)azepane

InChI

InChI=1S/C12H24N2/c1-4-8-14(9-5-1)11-12-6-2-3-7-13-10-12/h12-13H,1-11H2

InChI Key

RXMLBGPVGPKMKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-1-yl)methyl]azepane typically involves the reaction of piperidine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking a suitable electrophilic azepane derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 3-[(Piperidin-1-yl)methyl]azepane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-1-yl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated derivatives of azepane can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-[(Piperidin-1-yl)methyl]azepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain natural products.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-1-yl)methyl]azepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-[(Piperidin-1-yl)methyl]azepane and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Identified Uses/Research Context
3-[(Piperidin-1-yl)methyl]azepane C₁₂H₂₄N₂ 196.34 g/mol Azepane backbone with piperidinylmethyl substituent at position 3. Hypothesized enzyme modulation
2-[(3,3-Dimethylpiperidin-1-yl)methyl]azepane C₁₄H₂₈N₂ 224.38 g/mol Azepane substituted at position 2 with a dimethylpiperidinylmethyl group. Research chemical (no specific use stated)
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde C₁₈H₂₅N₃O 299.41 g/mol Pyridine linker between azepane and piperidine, with an aldehyde functional group. Laboratory research (non-drug)
Cpd F (from ) Not provided Not provided Quinoline core with a (3-(piperidin-1-yl)propyl)amino side chain. LMWPTP inhibitor candidate
Key Observations:

Substitution Position: The position of the piperidinylmethyl group on the azepane ring (position 3 vs. For example, 2-[(3,3-dimethylpiperidin-1-yl)methyl]azepane introduces additional steric bulk due to dimethyl groups on the piperidine ring, which may enhance lipophilicity but reduce solubility compared to the target compound .

This contrasts with the non-reactive methylene bridge in 3-[(Piperidin-1-yl)methyl]azepane .

Physicochemical and Pharmacological Inferences

  • Lipophilicity : The dimethylpiperidine analog () is likely more lipophilic (logP ~2.5–3.0) than 3-[(Piperidin-1-yl)methyl]azepane (estimated logP ~1.8–2.2) due to alkyl substituents, which could influence blood-brain barrier penetration .
  • Solubility : The aldehyde-containing compound () may exhibit lower aqueous solubility than the target compound due to its larger aromatic pyridine moiety .
  • Bioactivity : While direct data are lacking, Cpd F’s role as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor suggests that azepane-piperidine hybrids may target enzymatic active sites, particularly those requiring flexible, nitrogen-rich scaffolds .

Research and Application Gaps

  • Target Compound: No explicit pharmacological data are available for 3-[(Piperidin-1-yl)methyl]azepane. Its utility must be inferred from analogs like Cpd F, which show enzyme inhibitory activity .

Biological Activity

3-[(Piperidin-1-yl)methyl]azepane is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology. Its unique structure, comprising a piperidine and an azepane moiety, suggests potential biological activities that could be harnessed for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

3-[(Piperidin-1-yl)methyl]azepane can be synthesized through nucleophilic substitution reactions involving piperidine and azepane derivatives. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
IUPAC Name 3-[(Piperidin-1-yl)methyl]azepane
CAS Number Not available

The biological activity of 3-[(Piperidin-1-yl)methyl]azepane can be attributed to its interactions with various molecular targets, including receptors and enzymes. The piperidine ring may enhance binding affinity to certain receptors, while the azepane structure contributes to the compound's flexibility and ability to modulate biological pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes, impacting metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Antimicrobial Activity

A study investigated the antimicrobial effects of various piperidine derivatives, including 3-[(Piperidin-1-yl)methyl]azepane. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Case Study: Antiparasitic Properties

In a research setting, derivatives similar to 3-[(Piperidin-1-yl)methyl]azepane were evaluated for their antiparasitic activity against Plasmodium falciparum. A series of compounds showed promising antimalarial activity, suggesting that modifications to the piperidine structure could enhance efficacy against resistant strains .

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 3-[(Piperidin-1-yl)methyl]azepane:

  • Synthesis and Evaluation : A synthetic route involving the reaction of piperidine with azepane was optimized for yield and purity. The resulting compounds were tested for their biological activity in vitro.
  • Pharmacological Profiling : Compounds were subjected to pharmacological profiling to assess their effects on various biological targets, revealing potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
  • Toxicity Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, making it a candidate for further development in drug formulation.

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